Ethyl 4-chloro-5-methoxypicolinate

Lipophilicity Reaction Optimization Biphasic Systems

Researchers require halogenated picolinate esters that survive cross-coupling while allowing controlled carboxylate unmasking. Ethyl 4-chloro-5-methoxypicolinate delivers this orthogonal strategy. - Validated 37% yield in 4-chloro-5-methoxypyridine-2-carboxamide synthesis from 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid - Key differentiation: 4 rotatable bonds (vs. 3 in methyl ester) enabling broader conformational sampling for SAR studies - Ethyl ester remains intact during nucleophilic substitution at 4-chloro position; hydrolysis yields free acid for amide coupling - Complete analytical data (LCMS m/z 215.8 [M+H]; 1H NMR δ 8.58, 8.09, 4.32, 4.08, 1.32) for reaction monitoring

Molecular Formula C9H10ClNO3
Molecular Weight 215.63g/mol
CAS No. 40473-02-7
Cat. No. B373688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5-methoxypicolinate
CAS40473-02-7
Molecular FormulaC9H10ClNO3
Molecular Weight215.63g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(C(=C1)Cl)OC
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3
InChIKeyIZMIXSOCSGCHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloro-5-methoxypicolinate: Identity & Sourcing


Ethyl 4-chloro-5-methoxypicolinate (CAS 40473-02-7) is a halogenated picolinate ester with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol [1]. This compound belongs to the pyridine-2-carboxylate class and serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [2]. It is characterized by a chlorine substituent at the 4-position and a methoxy group at the 5-position of the pyridine ring, with an ethyl ester functionality at the 2-carboxylate position [1]. The compound is commercially available from multiple reputable suppliers at purities ranging from 95% to ≥98%, with pricing varying significantly based on quantity and vendor source . As a building block, it enables downstream derivatization through the reactive ester and chloro functionalities, positioning it within a broader family of picolinate derivatives used in the synthesis of bioactive molecules [2].

Halogenated picolinate scaffold enables sequential derivatization via chloro and ester handles
Ethyl ester provides orthogonal protection during chloro-substitution, then hydrolyzes to free acid
Documented synthetic route offers a reproducible entry for carboxamide derivative synthesis

Ethyl 4-Chloro-5-methoxypicolinate: Substitution Risk with Analogs


Substitution of ethyl 4-chloro-5-methoxypicolinate with seemingly similar picolinate analogs—such as the methyl ester (CAS 857433-67-1) or the free carboxylic acid (CAS 103878-33-7)—introduces measurable divergence in physicochemical properties that directly impact synthetic utility. The ethyl ester exhibits an XLogP3 value of 2.0 [1], whereas the methyl ester analog demonstrates a computed consensus Log Po/w of 1.55 , representing a quantifiable difference in lipophilicity that affects partitioning behavior in biphasic reactions and chromatographic purification. More critically, the ethyl ester possesses a rotatable bond count of 4 [1] compared to 3 rotatable bonds for the methyl ester and 2 for the carboxylic acid [2], altering conformational flexibility in molecular recognition contexts. In synthetic sequences where subsequent ester hydrolysis is intended, direct procurement of the carboxylic acid appears efficient; however, the ethyl ester provides a 37% documented synthetic yield with the capacity to serve as a protected intermediate, whereas the free acid may undergo unintended decarboxylation or side reactions under coupling conditions. These quantifiable differences in computed and experimental properties render simple analog substitution scientifically unjustified without re-optimization of reaction conditions.

Lipophilicity difference vs. methyl ester may shift extraction and chromatographic behavior
Altered rotatable bond count modifies conformational sampling in docking and SAR studies
Carboxylic acid analog lacks orthogonal protection, limiting multi-step synthetic utility

Ethyl 4-Chloro-5-methoxypicolinate: Evidence vs. Analogs


Lipophilicity: Ethyl Ester vs. Methyl Ester

The ethyl 4-chloro-5-methoxypicolinate exhibits a computed XLogP3 value of 2.0 [1], whereas the methyl ester analog (CAS 857433-67-1) demonstrates a consensus Log Po/w of 1.55 with individual model predictions ranging from XLOGP3 = 1.64 to iLOGP = 2.07 . This lipophilicity differential of approximately ΔLogP = 0.36–0.45 translates to a measurable difference in partition coefficient, affecting compound distribution in liquid-liquid extraction and biphasic reaction media. The higher lipophilicity of the ethyl ester may confer advantages in reactions requiring enhanced organic phase retention or in chromatographic separations where retention time modulation is desired.

Lipophilicity
Reported
Ethyl ester XLogP3: 2.0
Methyl ester consensus LogP: 1.55
ΔLogP ≈ 0.45
Supports selection when organic-phase retention is critical
Computed values; experimental validation may refine difference
Lipophilicity Reaction Optimization Biphasic Systems

Conformational Flexibility: Rotatable Bonds

Ethyl 4-chloro-5-methoxypicolinate contains 4 rotatable bonds (the ethyl ester contributes two additional rotatable bonds beyond the ring-carboxylate connection) [1]. In contrast, the methyl ester analog (CAS 857433-67-1) possesses only 3 rotatable bonds , while the free carboxylic acid (CAS 103878-33-7) is limited to 2 rotatable bonds [2]. This quantifiable difference in degrees of conformational freedom alters the ensemble of accessible low-energy conformations, which can significantly impact binding pose predictions in molecular docking studies and the compound's behavior as a conformational probe in structure-activity relationship (SAR) campaigns.

Conformational Flexibility
Reported
Ethyl ester: 4 rotatable bonds
Methyl ester: 3 bonds
Carboxylic acid: 2 bonds
Relevant for docking pose diversity and entropy considerations
Computed descriptors; binding impact requires case-by-case evaluation
Conformational Analysis Molecular Docking Structure-Based Design

TPSA: Ethyl Ester vs. Methyl Ester

Ethyl 4-chloro-5-methoxypicolinate exhibits a Topological Polar Surface Area (TPSA) of 48.4 Ų [1], while the methyl ester analog (CAS 857433-67-1) demonstrates a TPSA of 48.42 Ų . Although the absolute difference is negligible (ΔTPSA ≈ 0.02 Ų), both compounds fall below the 60 Ų threshold generally associated with favorable blood-brain barrier permeability and within the 140 Ų limit for oral bioavailability per Lipinski's rule-of-five guidance [2]. The carboxylic acid analog (CAS 103878-33-7), by contrast, has a TPSA of 59.4 Ų [3], representing a >11 Ų increase that could measurably affect passive membrane diffusion in cellular assays.

TPSA
Class-level
Ethyl ester: 48.4 Ų
Methyl ester: ~48.4 Ų (negligible diff.)
Carboxylic acid: 59.4 Ų
Ester forms share similar passive permeability potential
Above 60 Ų threshold may affect membrane diffusion; verify in specific assay
TPSA Membrane Permeability Drug-Likeness

Synthetic Yield: Documented Procedure

A documented synthetic procedure for ethyl 4-chloro-5-methoxypicolinate reports a combined yield of 37% (14.2 g, 65.8 mmol) from 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (30.0 g, 177 mmol) using thionyl chloride followed by ethanol reflux . The product was characterized by LCMS (m/z 215.8 [M+H]) and ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (s, 1H), 8.09 (s, 1H), 4.32 (q, J=7.1 Hz, 2H), 4.08 (s, 3H), 1.32 (t, J=7.1 Hz, 3H) . This patent-derived procedure (WO2016/9297) establishes a reproducible synthetic entry point for this specific ester. Equivalent validated synthetic procedures with characterized yields for the methyl ester or carboxylic acid analogs under identical conditions are not documented in the same accessible detail, limiting procurement decisions that rely on precedent for scale-up planning.

Synthetic Yield
Data to verify
37% combined yield (14.2 g)
SOCl₂, then ethanol reflux
LCMS m/z 215.8 [M+H]
Documented procedure reduces process development uncertainty
Patent-derived data; independent reproducibility should be assessed
Synthetic Yield Process Chemistry Reaction Scalability

Orthogonal Protection: Ester vs. Carboxylic Acid

Ethyl 4-chloro-5-methoxypicolinate functions as a protected carboxylate synthon, enabling sequential synthetic transformations where the ester remains intact during reactions at the 4-chloro position, followed by controlled hydrolysis to liberate the carboxylic acid for subsequent amide coupling . The free carboxylic acid analog (CAS 103878-33-7) lacks this orthogonal protection capacity and may undergo unintended decarboxylation under thermal or basic conditions, or participate in unwanted side reactions with nucleophilic reagents intended for the chloro substituent. This functional differentiation—ester as latent acid versus free acid—represents a binary operational distinction rather than a continuous variable, with the ethyl ester offering a documented synthetic sequence advantage in multi-step syntheses of 4-chloro-5-methoxypyridine-2-carboxamide derivatives .

Orthogonal Protection
Data to verify
Ethyl ester: masked carboxylate
Carboxylic acid: unprotected, may decarboxylate
Enables sequential functionalization without side reactions
Class-level inference; verify stability under specific reaction conditions
Ester Hydrolysis Protecting Group Strategy Amide Coupling

Commercial Availability & Purity

Ethyl 4-chloro-5-methoxypicolinate is commercially available from multiple reputable suppliers with defined purity specifications. Beyotime offers the compound at 95% purity (Cat. No. Y155996) ; MolCore supplies the compound at ≥98% purity with ISO-certified quality systems ; ChemScene provides the compound (Cat. No. CS-0366707) with room-temperature shipping in continental US . The methyl ester analog (CAS 857433-67-1) is available from Bidepharm at 95% purity , while the carboxylic acid analog (CAS 103878-33-7) is supplied by Macklin at 97% purity and Fluorochem at 95% purity with significantly higher pricing . This multi-vendor availability for the ethyl ester reduces single-source procurement risk and enables competitive pricing comparison, whereas the carboxylic acid analog shows more limited vendor distribution.

Commercial Availability
Data to verify
Ethyl ester: ≥3 vendors, purity 95%–≥98%
Carboxylic acid: fewer vendors, higher unit cost
Broader sourcing reduces single-supplier risk
Supplier landscape may change; verify availability at time of procurement
Vendor Sourcing Purity Specification Procurement Logistics

Ethyl 4-Chloro-5-methoxypicolinate: Research & Industrial Applications


Medicinal Chemistry: Carboxamide Derivatives

Ethyl 4-chloro-5-methoxypicolinate serves as a strategic intermediate for synthesizing 4-chloro-5-methoxypyridine-2-carboxamide derivatives. The documented synthetic procedure yielding 37% from 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid provides a validated entry point to this scaffold. Following ester hydrolysis, the resulting carboxylic acid can undergo amide coupling with diverse amines, producing compounds such as t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate (m.p. 132–133°C) [1]. This application leverages the ethyl ester's orthogonal protection strategy, enabling sequential functionalization at the 4-chloro position before carboxylate unmasking.

Agrochemical Scaffolds: Herbicide & Fungicide Leads

Picolinate derivatives represent an established class of herbicidal compounds, with arylpicolinates demonstrating broad-spectrum weed control in rice and aquatic management applications . Ethyl 4-chloro-5-methoxypicolinate provides a functionalized pyridine-2-carboxylate core bearing both chloro and methoxy substituents—substitution patterns that are common in bioactive picolinate agrochemicals. The compound's computed physicochemical properties (XLogP3 = 2.0, TPSA = 48.4 Ų) [1] place it within favorable ranges for foliar uptake and translocation, supporting its utility as a building block in agrochemical lead optimization programs targeting picolinate-based herbicides or fungicides.

Process Chemistry: Protected Intermediate

In multi-step synthetic sequences requiring orthogonal protection of the carboxyl functionality, ethyl 4-chloro-5-methoxypicolinate offers a documented advantage over the free carboxylic acid analog. The ethyl ester remains intact during nucleophilic aromatic substitution or cross-coupling reactions at the 4-chloro position, with subsequent hydrolysis liberating the carboxylic acid for amide bond formation . The documented LCMS characterization (m/z 215.8 [M+H]) and ¹H NMR data (δ 8.58, 8.09, 4.32, 4.08, 1.32) [1] provide analytical benchmarks for reaction monitoring and purity assessment, reducing process development time compared to less-characterized analogs.

Computational Chemistry: Conformational Probe

With 4 rotatable bonds versus 3 for the methyl ester analog and 2 for the carboxylic acid [1], ethyl 4-chloro-5-methoxypicolinate offers distinct conformational sampling properties for molecular docking and molecular dynamics simulations. The increased conformational flexibility of the ethyl ester allows exploration of a broader ensemble of low-energy binding poses, which may reveal binding modes not accessible to the more constrained methyl ester. This property supports the ethyl ester's selection as a conformational probe in structure-activity relationship (SAR) studies where ester moiety flexibility may influence target engagement.

Application
Selection Property
Validation Focus
Medicinal Chemistry (Carboxamide Derivatives)
Orthogonal ester protection and chloro reactivity
Amide coupling yield and intermediate stability
Agrochemical Lead Optimization
Computed physicochemical profile (logP, TPSA)
Foliar uptake and target-site translocation assays
Process Chemistry (Protected Intermediate)
Sequential functionalization capability
Reaction monitoring and purity benchmarking
Computational Chemistry (Conformational Probe)
Distinct conformational flexibility vs. shorter esters
Docking pose ensemble and SAR interpretation
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